molecular formula C15H12N2O4S B2837393 Ethyl 2-(benzofuran-2-carboxamido)thiazole-4-carboxylate CAS No. 325746-49-4

Ethyl 2-(benzofuran-2-carboxamido)thiazole-4-carboxylate

Cat. No.: B2837393
CAS No.: 325746-49-4
M. Wt: 316.33
InChI Key: KPYBHLHUHFTBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(benzofuran-2-carboxamido)thiazole-4-carboxylate is a complex organic compound that features a benzofuran ring fused with a thiazole ring, connected via an amide linkage. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

Ethyl 2-(benzofuran-2-carboxamido)thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Future Directions

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Therefore, there is considerable attention focused on the discovery of new drugs in the fields of drug invention and development . This suggests that Ethyl 2-(benzofuran-2-carboxamido)thiazole-4-carboxylate and its derivatives could be potential candidates for future drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(benzofuran-2-carboxamido)thiazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of benzofuran-2-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with 2-aminothiazole-4-carboxylate under controlled conditions to form the desired amide linkage .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to streamline the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzofuran-2-carboxamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the amide group to an amine.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its dual ring structure, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various fields .

Properties

IUPAC Name

ethyl 2-(1-benzofuran-2-carbonylamino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c1-2-20-14(19)10-8-22-15(16-10)17-13(18)12-7-9-5-3-4-6-11(9)21-12/h3-8H,2H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYBHLHUHFTBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101330243
Record name ethyl 2-(1-benzofuran-2-carbonylamino)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26657680
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

325746-49-4
Record name ethyl 2-(1-benzofuran-2-carbonylamino)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.